Superior Oxidative Addition Kinetics vs. P(t-Bu)₃ and 1-AdP(t-Bu)₂ Ligands
In studies of monomeric arylpalladium(II) halide complexes, the oxidative addition of phenyl bromide and phenyl iodide to the bis-ligated Pd(0) complex of Q-Phos, Pd(Q-phos)₂, was found to be faster than oxidative addition to the corresponding complexes of the related bulky phosphine ligands Pd(1-AdPtBu₂)₂ and Pd(PtBu₃)₂ [1].
| Evidence Dimension | Rate of Oxidative Addition |
|---|---|
| Target Compound Data | Faster than comparators (qualitative) |
| Comparator Or Baseline | Pd(1-AdPtBu₂)₂ and Pd(PtBu₃)₂ |
| Quantified Difference | Not numerically quantified in the abstract; described as 'faster' |
| Conditions | Reaction of Pd(L)₂ complexes with PhBr and PhI to form LPd(Ph)X complexes |
Why This Matters
Faster oxidative addition can translate to higher catalytic turnover frequencies and the ability to activate less reactive substrates, such as aryl chlorides, under milder conditions.
- [1] Stambuli, J. P., Incarvito, C. D., Buhl, M., & Hartwig, J. F. (2004). Synthesis, Structure, Theoretical Studies, and Ligand Exchange Reactions of Monomeric, T-Shaped Arylpalladium(II) Halide Complexes with an Additional, Weak Agostic Interaction. Journal of the American Chemical Society, 126(4), 1184-1194. View Source
